

The Bioavailability and Pharmacokinetics of Oral Glycyrrhizic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Licorice acid*

Cat. No.: *B1675302*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyrrhizic acid (GZ), the primary active constituent of licorice root, has garnered significant interest for its diverse pharmacological activities. However, its clinical application via oral administration is complicated by its complex pharmacokinetic profile, characterized by low bioavailability and substantial inter-individual variability. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and pharmacokinetics of orally administered glycyrrhizic acid. Key aspects covered include its absorption, metabolism to the active form glycyrrhetic acid (GA) by intestinal microbiota, distribution, and elimination, including the significant role of enterohepatic circulation. This document synthesizes quantitative pharmacokinetic data from human and animal studies into comparative tables, details common experimental methodologies used in its study, and provides visual representations of the core metabolic and transport pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Glycyrrhizic acid (GZ), a triterpenoid saponin, is the main sweet-tasting component of the licorice root (*Glycyrrhiza glabra*). It is widely used in traditional medicine and as a natural sweetener in food products. The pharmacological effects of GZ are broad, encompassing anti-inflammatory, antiviral, and hepatoprotective properties. However, the therapeutic efficacy and safety of oral GZ are intrinsically linked to its pharmacokinetic behavior. Following oral

administration, GZ itself has very poor systemic bioavailability.^{[1][2]} The majority of its pharmacological activity is attributed to its aglycone metabolite, 18 β -glycyrrhetic acid (GA), which is formed through hydrolysis by intestinal bacteria.^{[3][4]} Understanding the intricate processes governing the absorption, distribution, metabolism, and excretion (ADME) of GZ and GA is therefore critical for its rational drug development and clinical use.

Absorption and Metabolism

The Critical Role of Intestinal Microbiota

Orally administered glycyrrhizic acid is poorly absorbed in its intact form due to its high molecular weight and hydrophilicity.^{[1][5]} The primary pathway for its systemic availability involves the enzymatic hydrolysis of the two glucuronic acid moieties from GZ by β -D-glucuronidases produced by intestinal bacteria, yielding the more lipophilic and readily absorbable glycyrrhetic acid (GA).^{[3][4]} This biotransformation is a critical and rate-limiting step in the overall absorption process. Studies in germ-free rats have shown that in the absence of intestinal microflora, GA is not detected in the plasma after oral GZ administration.^[6]

The composition and metabolic activity of an individual's gut microbiota can significantly influence the extent and rate of GA formation, contributing to the observed high inter-individual variability in the pharmacokinetics of oral GZ.^[5]

Absorption of Glycyrrhetic Acid

Glycyrrhetic acid, once formed in the intestine, is absorbed into the systemic circulation. The absorption of GA is significantly greater than that of GZ.^[7] While some intact GZ can be absorbed, its contribution to the overall systemic exposure is minimal, with bioavailability estimated to be around 1% in rats.^[1] After oral administration of 100 mg of GZ to healthy volunteers, GZ was not detected in plasma, whereas GA was present at concentrations below 200 ng/mL.^[8] However, small amounts of intact GZ (1.1-2.5% of the dose) have been detected in human urine, suggesting some degree of direct absorption.^[8]

Distribution

Following absorption, glycyrrhetic acid is distributed throughout the body. The apparent volume of distribution at steady-state for intravenously administered GZ in humans has been

reported to be in the range of 59-98 mL/kg.[8]

Metabolism and Excretion

Hepatic Metabolism

Once in the systemic circulation, glycyrrhetic acid is transported to the liver where it undergoes phase II metabolism, primarily through glucuronidation and sulfation.[3] These conjugation reactions increase the water solubility of GA, facilitating its excretion.

Biliary Excretion and Enterohepatic Circulation

The conjugated metabolites of GA are efficiently transported into the bile.[3] This is a major route of elimination for GZ and its metabolites. Following biliary excretion into the duodenum, the GA-conjugates can be hydrolyzed back to GA by intestinal bacteria.[9] The liberated GA can then be reabsorbed into the systemic circulation. This process, known as enterohepatic circulation, significantly prolongs the elimination half-life of GA and contributes to its sustained plasma concentrations.[9][10] Secondary peaks in the plasma concentration-time profile of GA are often observed, which are characteristic of enterohepatic recycling.[9]

Renal Excretion

Renal excretion of unchanged GA and its glucuronide conjugates is a minor pathway, accounting for less than 1% of the administered oral dose in humans.[11]

Pharmacokinetic Parameters

The pharmacokinetic parameters of glycyrrhizic acid and glycyrrhetic acid have been investigated in both humans and animal models. The following tables summarize key quantitative data from selected studies.

Table 1: Pharmacokinetic Parameters of Glycyrrhizic Acid (GZ) and Glycyrrhetic Acid (GA) in Humans Following Oral Administration

Compound Administered	Dose	Analyte	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	T½ (h)	Bioavailability (%)	Reference
Glycyrrhizin	75 mg	GZ	24.8 ± 12.0	-	-	-	-	[12]
Glycyrrhizin	75 mg	GA	200.3 ± 60.3	-	-	-	-	[12]
Glycyrrhizin	100 mg	GZ	Not Detected	-	-	-	-	[8]
Glycyrrhizin	100 mg	GA	< 200	-	-	-	-	[8]
Glycyrrhetic Acid	1000 mg	GA	-	-	-	11.5 ± 1.2	-	[11]
Glycyrrhetic Acid	1500 mg	GA	-	-	-	38.7 ± 10.5	-	[11]

Data are presented as mean ± SD where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life.

Table 2: Pharmacokinetic Parameters of Glycyrrhizic Acid (GZ) and Glycyrrhetic Acid (GA) in Rats Following Oral Administration

Compound Administered	Dose (mg/kg)	Analyst	Cmax (µg/mL)	Tmax (h)	AUC (ng·h/mL)	MRT (h)	Bioavailability (%)	Reference
Glycyrrhizin	10	GA	-	-	11700 ± 1580	19.9 ± 1.3	-	[6]
Glycyrrhetic Acid	5.7	GA	-	-	10600 ± 1090	9.3 ± 0.6	-	[6]
Glycyrrhizin	50	GZ	1.3	-	-	-	~1	[1]
Licorice Extract	-	GA	-	8	-	-	-	[4]

Data are presented as mean ± SD where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; MRT: Mean Residence Time.

Factors Influencing Bioavailability and Pharmacokinetics

Drug-Drug Interactions

Glycyrrhizic acid and glycyrrhetic acid have been shown to interact with various drug-metabolizing enzymes and transporters, which can lead to clinically significant drug-drug interactions.

- Cytochrome P450 (CYP) Enzymes: GZ may induce CYP3A activity.[13]
- P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs): 18 β -GA is a potent inhibitor of P-gp, and both GZ and GA are inhibitors of MRP1 and MRP2.[13][14] This can affect the absorption and disposition of co-administered drugs that are substrates of these transporters.

Food Effects

The co-administration of food can influence the absorption of glycyrrhizic acid. For instance, sweet foods like honey have been shown to delay the time to reach peak plasma concentration of GA in mice.

Experimental Protocols

A variety of experimental techniques are employed to study the bioavailability and pharmacokinetics of glycyrrhizic acid.

Quantification in Biological Matrices: High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentrations of GZ and GA in biological samples such as plasma, urine, and bile.

Methodology:

- **Sample Preparation:** Plasma samples are typically pre-treated to remove proteins and interfering substances. A common method is protein precipitation with an organic solvent like methanol, followed by centrifugation.[\[15\]](#) For more complex matrices like urine or bile, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to isolate and concentrate the analytes.[\[3\]](#)
- **Chromatographic Separation:** The prepared sample is injected into an HPLC system equipped with a reverse-phase C18 column.[\[4\]](#)[\[16\]](#) A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphoric acid solution) is used to separate GZ, GA, and an internal standard.[\[4\]](#)[\[16\]](#) Gradient elution is often used to achieve optimal separation.
- **Detection:** A UV detector set at a specific wavelength (e.g., 251 nm or 254 nm) is commonly used for detection and quantification.[\[4\]](#)[\[17\]](#) More sensitive and specific detection can be achieved using a mass spectrometer (LC-MS/MS), which allows for lower limits of quantification.[\[12\]](#)[\[18\]](#)

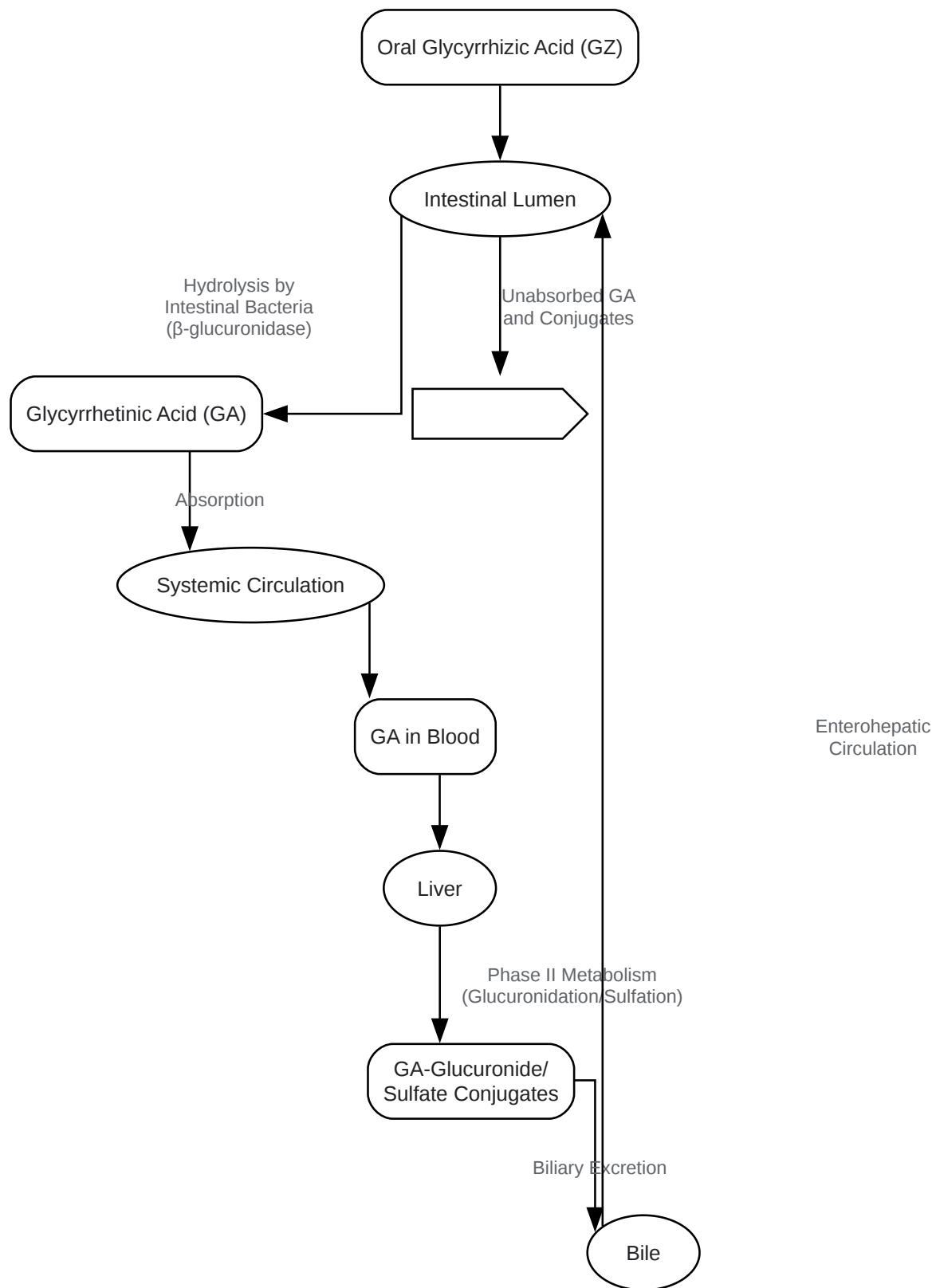
- Quantification: A calibration curve is constructed using standard solutions of known concentrations of GZ and GA. The concentrations of the analytes in the biological samples are then determined by comparing their peak areas to the calibration curve.

Intestinal Permeability Assessment: In Situ Single-Pass Intestinal Perfusion (SPIP)

Objective: To determine the intestinal permeability of GZ and GA in a model that preserves the physiological conditions of the intestine.

Methodology:

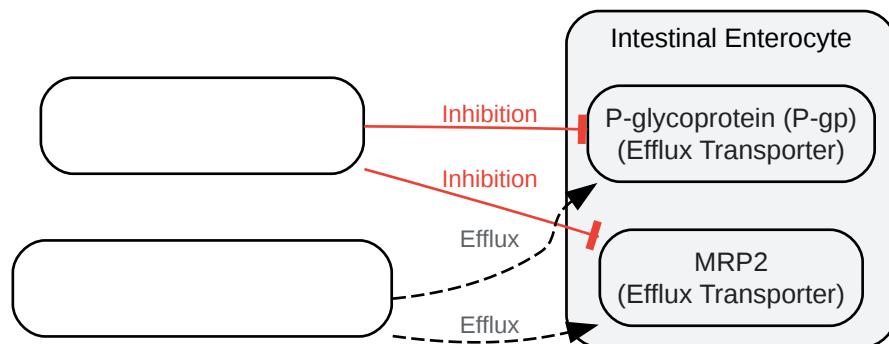
- Animal Preparation: A rat is anesthetized, and a segment of the small intestine (e.g., jejunum) is surgically isolated while maintaining its blood supply.[19][20]
- Perfusion: A perfusion solution containing the test compound (GZ or GA) at a known concentration is pumped through the isolated intestinal segment at a constant flow rate.[19]
- Sample Collection: The perfusate is collected from the outlet of the intestinal segment at specific time intervals.[19]
- Analysis: The concentration of the test compound in the collected perfusate is measured using a suitable analytical method like HPLC.
- Calculation of Permeability: The effective permeability coefficient (Pe_{ff}) is calculated based on the disappearance of the compound from the perfusate as it passes through the intestinal segment.[20] Corrections for water flux are made using a non-absorbable marker or gravimetric methods.


In Vitro Intestinal Absorption Model: Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability and identify the potential for active transport of GZ and GA using a human colon adenocarcinoma cell line that differentiates into a monolayer with characteristics similar to intestinal enterocytes.

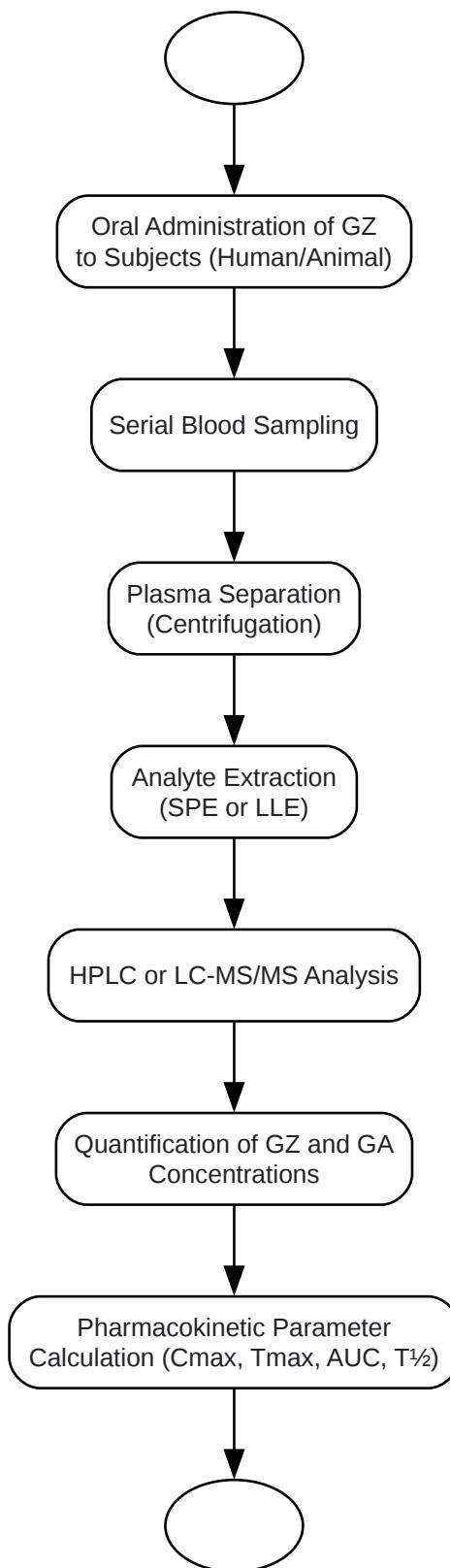
Methodology:

- Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[21][22] The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[22]
- Permeability Assay: The permeability of the test compound is assessed in two directions: apical-to-basolateral (A-B), representing absorption, and basolateral-to-apical (B-A), representing efflux.[23] A solution of the test compound is added to the donor compartment (apical for A-B, basolateral for B-A), and samples are taken from the receiver compartment at specific time points.
- Inhibitor Studies: To investigate the involvement of specific efflux transporters like P-gp, the assay can be performed in the presence of known inhibitors (e.g., verapamil for P-gp).
- Analysis: The concentration of the test compound in the samples from the receiver compartment is quantified by HPLC or LC-MS/MS.
- Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 is generally considered indicative of active efflux.


Visualizing Key Pathways and Processes Metabolic Pathway and Enterohepatic Circulation of Glycyrrhizic Acid

[Click to download full resolution via product page](#)

Caption: Metabolism and enterohepatic circulation of oral glycyrrhizic acid.


Interaction of Glycyrrhetic Acid with Drug Transporters

[Click to download full resolution via product page](#)

Caption: Inhibition of P-gp and MRP2 efflux transporters by glycyrrhetic acid.

Experimental Workflow for Pharmacokinetic Study

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a pharmacokinetic study of oral GZ.

Conclusion

The oral bioavailability and pharmacokinetics of glycyrrhizic acid are complex and governed by a series of interconnected physiological and metabolic processes. The conversion of GZ to its active metabolite, GA, by the intestinal microbiota is the most critical step for its systemic absorption. The subsequent enterohepatic circulation of GA significantly influences its disposition and prolonged half-life. A thorough understanding of these mechanisms, supported by robust experimental data, is paramount for the development of GZ-based therapeutics with optimized efficacy and safety profiles. The potential for drug-drug interactions mediated by the inhibition of key drug transporters and metabolizing enzymes by GZ and GA necessitates careful consideration in clinical settings. Future research should continue to explore the factors contributing to the inter-individual variability in GZ pharmacokinetics, with a particular focus on the role of the gut microbiome, to enable a more personalized approach to its therapeutic use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Administration-route dependency of absorption of glycyrrhizin in rats: intraperitoneal administration dramatically enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis and pharmacokinetics of glycyrrhizic acid and glycyrrhetic acid in humans and experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ojs3.sbm.ac.ir [ojs3.sbm.ac.ir]
- 4. The Effect of Gut Microbiome Perturbation on the Bioavailability of Glycyrrhizic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability study of glycyrrhetic acid after oral administration of glycyrrhizin in rats; relevance to the intestinal bacterial hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The disposition of diammonium glycyrrhizinate and glycyrrhetic acid in the isolated perfused rat intestine and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic profile of glycyrrhizin in healthy volunteers by a new high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic analysis of glycyrrhetic acid, an active metabolite of glycyrrhizin, in rats: role of enterohepatic circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biliary excretion and enterohepatic cycling of glycyrrhizin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics and dynamics of orally administered 18 beta-glycyrrhetic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A highly sensitive LC-MS/MS method for simultaneous determination of glycyrrhizin and its active metabolite glycyrrhetic acid: Application to a human pharmacokinetic study after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential drug interactions associated with glycyrrhizin and glycyrrhetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. brieflands.com [brieflands.com]
- 16. Bioavailability of glycyrrhizin and licorice extract in rat and human plasma as detected by a HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of glycyrrhizic acid and glycyrrhetic acid in human plasma by liquid-liquid extraction LC-MS/MS method [ywfx.nifdc.org.cn]
- 18. ijpsonline.com [ijpsonline.com]
- 19. ijpsonline.com [ijpsonline.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. enamine.net [enamine.net]
- 22. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. evotec.com [evotec.com]
- To cite this document: BenchChem. [The Bioavailability and Pharmacokinetics of Oral Glycyrrhizic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675302#bioavailability-and-pharmacokinetics-of-oral-glycyrrhizic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com